An In-depth Technical Guide to Tiagabine-d9 4-Carboxy-O-ethyl: Properties and Applications in Bioanalytical Research
An In-depth Technical Guide to Tiagabine-d9 4-Carboxy-O-ethyl: Properties and Applications in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving the highest degree of accuracy and precision.[1] This guide provides a comprehensive technical overview of Tiagabine-d9 4-Carboxy-O-ethyl, a deuterated analog of the anticonvulsant drug Tiagabine. As a Senior Application Scientist, this document will delve into the core chemical properties, synthesis, analytical characterization, and practical application of this essential tool in bioanalytical method development. The narrative will not only present data but also explain the scientific rationale behind the methodologies, ensuring a deep and actionable understanding for the intended audience.
Physicochemical and Structural Characteristics
Tiagabine-d9 4-Carboxy-O-ethyl is a stable, non-radioactive, isotopically-labeled form of Tiagabine ethyl ester.[2] The incorporation of nine deuterium atoms into the piperidine ring offers a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Tiagabine.[3]
Chemical Identity
| Property | Value | Source |
| IUPAC Name | Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate | [2] |
| Parent Drug | Tiagabine | [2] |
| Molecular Formula | C22H20D9NO2S2 | [3] |
| Molecular Weight | 412.66 g/mol | [3] |
| CAS Number | 2983162-33-8 | [3] |
Structural Representation
Caption: Chemical structure of Tiagabine-d9 4-Carboxy-O-ethyl.
Physicochemical Properties
The physicochemical properties of Tiagabine-d9 4-Carboxy-O-ethyl are expected to be very similar to its non-deuterated counterpart, Tiagabine ethyl ester.
| Property | Value | Source |
| Appearance | White or off-white solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. | [1] |
| Stability | Stable under standard laboratory conditions; sensitive to moisture. | [1] |
Synthesis and Purification
While a specific synthetic route for Tiagabine-d9 4-Carboxy-O-ethyl is not publicly detailed, a plausible pathway can be inferred from the synthesis of Tiagabine and general deuteration techniques. The synthesis would likely involve the use of a deuterated (R)-nipecotic acid ethyl ester precursor.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic workflow for Tiagabine-d9 4-Carboxy-O-ethyl.
The key step is the deuteration of the piperidine ring of (R)-nipecotic acid. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange or by using deuterated reagents in a multi-step synthesis.[4][5] Following deuteration, the carboxylic acid is esterified to yield the ethyl ester. The final step involves the N-alkylation of the deuterated piperidine derivative with bromobis(methylthienyl)butene to form the target molecule.[3]
Purification
Purification of the final product is critical to ensure high isotopic and chemical purity. A common method for purifying compounds of this nature is silica gel column chromatography.[6] The progress of the purification can be monitored by thin-layer chromatography (TLC), and fractions containing the pure product are collected and concentrated.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of Tiagabine-d9 4-Carboxy-O-ethyl is expected to be similar to that of the non-deuterated analog, with the significant difference being the absence of signals corresponding to the protons on the piperidine ring. The remaining protons on the bis(methylthienyl)butenyl chain and the ethyl group would be observable.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons bearing deuterium atoms will exhibit characteristic splitting patterns due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the labeled compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 413.6, confirming the incorporation of nine deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is crucial for structural elucidation and for selecting appropriate transitions for Multiple Reaction Monitoring (MRM) in quantitative studies. The fragmentation pattern is expected to be similar to the non-deuterated analog, with mass shifts corresponding to the deuterated fragments.
Application as an Internal Standard in Bioanalysis
The primary application of Tiagabine-d9 4-Carboxy-O-ethyl is as an internal standard for the quantification of Tiagabine in biological matrices, such as plasma or serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Use
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis for several reasons:[7]
-
Similar Physicochemical Properties: They co-elute with the analyte during chromatography, ensuring they experience the same matrix effects (ion suppression or enhancement).
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is mirrored by the internal standard, allowing for accurate correction.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the robustness and reliability of the bioanalytical method.
Experimental Workflow for Bioanalysis
Caption: General workflow for the bioanalysis of Tiagabine using a deuterated internal standard.
Step-by-Step Bioanalytical Protocol (Exemplary)
This protocol is a representative example and should be optimized and validated according to regulatory guidelines (e.g., EMA, FDA).[8]
1. Sample Preparation (Protein Precipitation): [3]
- To 50 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of a solution of Tiagabine-d9 4-Carboxy-O-ethyl in methanol (at a pre-determined optimal concentration).
- Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.
- Transfer 50 µL of the clear supernatant to a 96-well plate.
- Add 350 µL of water to the supernatant.
- Centrifuge the plate at a lower speed (e.g., 4,696 x g) for 2 minutes before placing it in the autosampler for injection.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C8 or C18 reversed-phase column is suitable.[3]
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
- Tiagabine: The precursor ion would be the protonated molecule [M+H]⁺. The product ion would be a characteristic fragment.
- Tiagabine-d9 4-Carboxy-O-ethyl: The precursor ion would be the protonated molecule [M+H]⁺ (m/z ~413.6). The product ion would be a fragment corresponding to the same fragmentation pathway as the non-deuterated analog, but with a mass shift of +9 amu if the deuterium atoms are retained in the fragment, or a different shift depending on the fragmentation pattern.
3. Data Analysis:
- The peak areas of the analyte (Tiagabine) and the internal standard (Tiagabine-d9 4-Carboxy-O-ethyl) are integrated.
- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.
- The concentration of Tiagabine in the unknown samples is then calculated from the calibration curve.
Conclusion
Tiagabine-d9 4-Carboxy-O-ethyl is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Tiagabine. Its use as an internal standard in LC-MS/MS methods provides a robust and reliable means of obtaining high-quality pharmacokinetic and bioequivalence data. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed framework for its application in a bioanalytical setting. By understanding the principles and methodologies outlined herein, scientists can confidently develop and validate sensitive and accurate assays for Tiagabine, ultimately contributing to the advancement of therapeutic drug monitoring and clinical research.
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